2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride
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Overview
Description
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride typically involves the reaction of 2-bromopyridine with trimethylacetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(5-methyl-pyridin-2-yl)propan-1-one
- 2-Methyl-1-(pyridin-2-yl)propan-1-one
- 2,2-Dimethyl-1-(2-pyridinyl)-1-propanone
Uniqueness
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl group and the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H17ClN2 |
---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-6-4-5-7-12-8;/h4-7,9H,11H2,1-3H3;1H |
InChI Key |
CYHMLLOHPIFWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=N1)N.Cl |
Origin of Product |
United States |
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